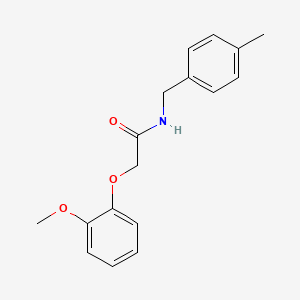![molecular formula C23H27NO3 B3937105 8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B3937105.png)
8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline
Overview
Description
8-{2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy}quinoline, commonly known as TBQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
TBQ has been shown to bind to metal ions, such as zinc, copper, and iron, with high affinity. This binding results in a change in the fluorescence properties of TBQ, making it a useful tool for detecting metal ions in biological systems.
Biochemical and Physiological Effects:
TBQ has been shown to have several biochemical and physiological effects, including the inhibition of metalloproteases and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and to be neuroprotective.
Advantages and Limitations for Lab Experiments
One advantage of using TBQ in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and can be used in a variety of experimental setups. However, one limitation is that it can be toxic at high concentrations, and care must be taken when handling it.
Future Directions
There are several future directions for the use of TBQ in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. TBQ could also be used as a tool for studying the role of metal ions in biological systems and for detecting metal ion imbalances in disease states. Additionally, further studies could be conducted to explore the potential use of TBQ as a fluorescent probe for imaging applications.
Scientific Research Applications
TBQ has been widely used in scientific research for its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as for its use in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
8-[2-[2-(2-tert-butylphenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-10-4-5-11-20(19)26-16-14-25-15-17-27-21-12-6-8-18-9-7-13-24-22(18)21/h4-13H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVBGUWCHBYYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethoxy]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)
![2-[3-(benzyloxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3937047.png)

![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937080.png)
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937088.png)
![5-bromo-2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3937090.png)
![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3937091.png)
![4-methyl-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B3937094.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3937102.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,4-bis(phenylsulfonyl)piperazine](/img/structure/B3937119.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937125.png)
![3-(4-nitrobenzylidene)-9-propyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B3937129.png)
![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2,5-dimethoxyphenyl)ethanone hydrochloride](/img/structure/B3937143.png)